molecular formula C23H21N3O4 B11012458 3-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide

3-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide

Cat. No.: B11012458
M. Wt: 403.4 g/mol
InChI Key: FGOBRPSSRKBGAE-UHFFFAOYSA-N
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Description

3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzamide core with additional methyl and benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor, followed by the introduction of the methyl and benzyl groups through various organic reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide
  • 3-methyl-N-(2-{[(3-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide
  • 3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide

Uniqueness

3-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and nitro groups on the benzamide core can enhance its interaction with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

3-methyl-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C23H21N3O4/c1-15-10-12-17(13-11-15)14-24-22(27)18-7-3-4-9-20(18)25-23(28)19-8-5-6-16(2)21(19)26(29)30/h3-13H,14H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

FGOBRPSSRKBGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C

Origin of Product

United States

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